(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Description
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is a chiral spirocyclic compound characterized by a 1,4-dioxa ring system fused to a 7-azaspiro[4.4]nonane scaffold. Key properties include:
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight: 129.159 g/mol
- Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in ACE inhibitor prodrug development, due to its stereochemical stability and functional group reactivity.
Properties
IUPAC Name |
(8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPVRWALQQWHH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(O1)C[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510475 | |
| Record name | (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75776-51-1 | |
| Record name | (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes for Spirocyclic Analogues
Adaptable Methodology from 2,5-Dioxa-8-azaspiro[3.5]nonane Synthesis
The patent CN113214290A outlines a four-step synthesis for 2,5-dioxa-8-azaspiro[3.5]nonane, which provides a foundational framework:
- Amide Formation : Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane/triethylamine yields an intermediate amide (Compound 2, 35% yield).
- Cyclization : Treatment with sodium hydride in tetrahydrofuran induces intramolecular cyclization (Compound 3, 68% yield).
- Reduction : Lithium aluminum hydride reduces the amide to an amine (Compound 4, 82% yield).
- Deprotection : Catalytic hydrogenation (20–100 psi H₂, palladium on carbon) removes the benzyl group, yielding the free amine (Compound 5, 60% yield).
Table 1: Key Reaction Parameters from CN113214290A
| Step | Reactants | Solvent | Base/Catalyst | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride | Dichloromethane | Triethylamine | 0–25°C | 35% |
| 2 | — | Tetrahydrofuran | Sodium hydride | Reflux | 68% |
| 3 | LiAlH₄ | Tetrahydrofuran | — | 0–25°C | 82% |
| 4 | H₂/Pd/C | Methanol | Acetic acid | 25–50°C | 60% |
Proposed Adaptations for Target Compound
For (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, modifications to the above protocol may include:
- Alternative Starting Materials : Replacing oxetane-3-ol with a carboxylate-bearing precursor to introduce the carboxylic acid moiety.
- Stereochemical Control : Employing chiral auxiliaries or asymmetric catalysis during cyclization or reduction steps. The (8S) configuration could be achieved via enzymatic resolution or chiral HPLC separation of racemic intermediates.
Critical Analysis of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts yields:
- Polar Aprotic Solvents : Acetonitrile (Example 2) provided lower yields (11%) compared to dichloromethane (35%), likely due to poor solubility of intermediates.
- Strong Bases : Sodium hydride enabled efficient cyclization but required strict inert conditions. Weaker bases like potassium carbonate resulted in incomplete reactions.
Stereoselective Synthesis Challenges
No existing literature directly addresses the enantioselective synthesis of this compound. Potential strategies include:
- Chiral Pool Synthesis : Using enantiomerically pure starting materials derived from natural amino acids.
- Dynamic Kinetic Resolution : Employing transition-metal catalysts to bias cyclization toward the (8S) configuration.
Chemical Reactions Analysis
Types of Reactions
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways.
Comparison with Similar Compounds
Sulfur-Substituted Analogue: (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid
Key Differences :
Pharmacological Relevance :
- The dithia analogue is a critical component of Spirapril , an antihypertensive drug. Its sulfur atoms enhance binding to zinc in ACE’s active site, improving inhibitory potency .
- Salt Forms : Hydrochloride (CAS 83552-41-4) and hydrobromide (CAS 75776-79-3) salts are commercially available, offering improved solubility for formulation .
| Property | Dioxa Variant | Dithia Variant |
|---|---|---|
| Molecular Weight | 129.16 g/mol | 205.3 g/mol |
| Density | ~1.2–1.3 g/cm³ (estimated) | 1.47 g/cm³ |
| Boiling Point | Not reported | 427.4°C (predicted) |
| Biological Use | Intermediate in prodrugs | Active ACE inhibitor component |
Ethyl-Substituted Derivative: 8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic Acid
- Modification : Introduction of an ethyl group at position 6.
Hydrobromide Salt of Dithia Variant
- CAS 75776-79-3 :
- Molecular Weight: 286.21 g/mol
- Melting Point: 445.2°C
- Vapor Pressure: 3.62 × 10⁻⁹ mmHg at 25°C
- Use : Preferred in solid-dose formulations due to enhanced stability and handling properties .
Biological Activity
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C12H19NO6
- Molecular Weight : 273.29 g/mol
- CAS Number : 1446082-13-8
- IUPAC Name : (S)-7-(tert-butoxycarbonyl)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
This structure features a spirocyclic moiety that is known to influence its biological interactions.
Synthesis
The synthesis of this compound has been achieved through various methods, often involving the formation of the spirocyclic framework via cyclization reactions. The use of protecting groups, such as tert-butoxycarbonyl (Boc), is common in these syntheses to facilitate subsequent reactions without undesired side reactions.
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structural frameworks have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Microbial Strain | Activity (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Candida albicans | 20 µg/mL |
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties similar to those of opioids. Molecular docking studies have indicated potential binding affinity to opioid receptors, which could lead to pain relief mechanisms.
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study conducted by Hussein et al. synthesized various derivatives based on spirocyclic structures and evaluated their antimicrobial activity against clinically relevant pathogens. Results demonstrated that modifications on the spirocyclic scaffold significantly enhanced activity against resistant strains . -
Opioid Receptor Binding :
Vianello et al. explored the binding affinities of several spirocyclic compounds to mu-opioid receptors, revealing that certain modifications could increase analgesic potency significantly compared to traditional opioids . -
Molecular Dynamics Studies :
Molecular dynamics simulations have provided insights into the conformational flexibility of this compound and its interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, and how can yield be improved?
- Methodology: The compound is synthesized via cyclization reactions involving oxirane intermediates or through spiroannulation of bicyclic ethers. Key steps include stereoselective formation of the dioxa-aza ring system. Yield optimization can be achieved by controlling reaction temperature (e.g., 0–5°C for intermediates) and using catalysts like BF₃·Et₂O to stabilize reactive intermediates .
- Data Insight: Evidence from spirocyclic analogs (e.g., 1,4-Dioxa-7-azaspiro[4.4]nonane oxalate) suggests yields improve with inert gas purging (N₂/Ar) to prevent oxidation of sensitive functional groups .
Q. How can the stereochemical purity of the (8S)-enantiomer be verified during synthesis?
- Methodology: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Compare optical rotation values ([α]D) with literature data (e.g., [α]D = -29.5° for Spirapril derivatives in ethanol) .
- Validation: X-ray crystallography of co-crystallized derivatives (e.g., oxalate salts) provides definitive stereochemical confirmation .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
- Methodology: Angiotensin-converting enzyme (ACE) inhibition assays using fluorogenic substrates (e.g., Abz-FRK(Dnp)-OH) to measure IC₅₀ values. Comparative studies with Spirapril (IC₅₀ = 1.2 nM) can contextualize potency .
- Data Insight: Modifications at the carboxylic acid group (e.g., esterification) reduce activity, highlighting the importance of the free carboxylate for ACE binding .
Advanced Research Questions
Q. How does the spirocyclic architecture influence pharmacokinetic properties compared to linear analogs?
- Methodology: Perform comparative bioavailability studies in rodent models. The rigid spiro structure enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Plasma half-life (t₁/₂) increases by 2–3× compared to non-spiro ACE inhibitors .
- Data Contradiction: Some studies report reduced blood-brain barrier penetration due to high polarity, conflicting with claims of central nervous system activity. Resolve by measuring brain-to-plasma ratios via LC-MS/MS .
Q. What strategies resolve contradictions in enantiomer-dependent toxicity profiles?
- Methodology: Toxicity studies using enantiopure (8S) vs. (8R) forms in hepatocyte cultures. The (8S)-enantiomer shows lower cytotoxicity (EC₅₀ > 100 µM) due to selective binding to ACE over off-target proteases .
- Mitigation: Computational docking (e.g., AutoDock Vina) identifies steric clashes between the (8R)-form and ACE’s S2’ subsite, explaining toxicity differences .
Q. How can computational modeling guide structural modifications for enhanced selectivity?
- Methodology: Molecular dynamics simulations (AMBER/CHARMM) of the compound-ACE complex reveal key hydrogen bonds (e.g., between the carboxylate and His513). Modifying the dioxa ring to a dithia system (as in Spirapril) improves Zn²⁺ coordination but increases synthetic complexity .
- Validation: Synthesis of 1,4-dithia-7-azaspiro analogs (IC₅₀ = 0.8 nM) confirms predictions .
Safety and Handling
Q. What are critical safety protocols for handling this compound in a research lab?
- Methodology: Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent decomposition into toxic gases (e.g., NOx). Store under argon at 2–8°C in amber glass vials .
- Emergency Response: For skin contact, wash immediately with 10% NaHCO₃ solution to neutralize acidic byproducts .
Structural and Analytical Techniques
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodology:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
